Pteryxin

Description

This compound has been reported in Kitagawia terebinthacea, Peucedanum japonicum, and other organisms with data available.

in aqueous extract of Pteryxia terebinthina

Structure

3D Structure

Properties

IUPAC Name |

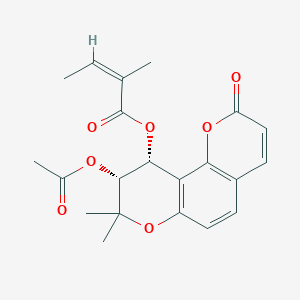

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-YRCPKEQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-75-6, 737005-97-9 | |

| Record name | (+)-Pteryxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteryxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTERIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pteryxin: A Comprehensive Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pteryxin is a dihydropyranocoumarin derivative, primarily isolated from plants of the Apiaceae family, such as Mutellina purpurea and Peucedanum japonicum Thunb.[1][2] Emerging research has identified this compound as a promising multi-target pharmacological agent with a range of biological activities. These include potent butyrylcholinesterase (BChE) inhibition, anti-inflammatory, antioxidant, anti-obesity, and osteoclastogenesis inhibitory effects.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's diverse therapeutic potential, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Cholinesterase Inhibition: A Focus on Butyrylcholinesterase

A primary and well-documented mechanism of action for this compound is its potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease (AD).[1] While structurally similar to acetylcholinesterase (AChE), BChE plays a significant role in the progression of AD, particularly in later stages. This compound shows substantially higher affinity for BChE over AChE, making it a candidate for selective therapeutic intervention.[1][5]

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound | Target Enzyme | Inhibition at 100 µg/ml (%) | IC₅₀ (µg/ml) |

| This compound | AChE | 9.30 ± 1.86 | - |

| This compound | BChE | 91.62 ± 1.53 | 12.96 ± 0.70 |

| Galanthamine (Control) | BChE | 81.93 ± 2.52 | 22.16 ± 0.91 |

| Source: Orhan IE, et al. (2017).[1] |

Molecular Interaction with BChE

Molecular docking studies have elucidated the binding mode of this compound within the active site of BChE. The analysis indicates that this compound forms two hydrogen bonds with the key catalytic residues, Serine 198 (S198) and Histidine 438 (H438).[1] Additionally, a strong π-π stacking interaction occurs with Tryptophan 231 (W231), further stabilizing the complex and contributing to its potent inhibitory effect.[1]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The inhibitory activity of this compound against AChE and BChE was determined using an ELISA microplate reader-based method, a modification of Ellman's method.

-

Enzyme and Substrate Preparation: Electric eel AChE and horse serum BChE were used. Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) served as substrates.

-

Reaction Mixture: 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of DTNB, 10 µL of test sample solution (this compound dissolved in a suitable solvent), and 20 µL of the respective enzyme solution were mixed in a 96-well microplate.

-

Incubation: The mixture was incubated for 15 minutes at 25°C.

-

Initiation of Reaction: The reaction was initiated by adding 10 µL of the substrate (ATCI or BTCI).

-

Measurement: The hydrolysis of the substrates was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using the ELISA reader.

-

Data Analysis: The percentage of inhibition was calculated by comparing the rates of reaction for the sample to a blank (control). IC₅₀ values were determined by plotting inhibitor concentration versus percentage inhibition.

Anti-inflammatory and Antioxidant Mechanisms

This compound exhibits significant anti-inflammatory and antioxidant properties by modulating key cellular signaling pathways.[3][4]

Inhibition of Pro-inflammatory Pathways

This compound has been shown to block NF-κB/MAPK signaling and suppress the activation of the NLRP3 inflammasome.[2][3] The NF-κB and MAPK pathways are central to the inflammatory response, triggering the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. By inhibiting these cascades, this compound effectively ameliorates the inflammatory response.[2]

Activation of the Nrf2 Antioxidant Pathway

This compound activates the Nrf2-mediated antioxidant response.[3][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound, likely due to its electrophilic nature, is thought to interact with cysteine residues on Keap1 (potentially Cys151), leading to a conformational change and the release of Nrf2.[7] The freed Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[6][7]

Experimental Protocol: Nrf2 Translocation Assay (Immunofluorescence)

-

Cell Culture: Plate cells (e.g., MIN6 insulinoma cells or RAW264.7 macrophages) on coverslips in a multi-well plate and culture until they reach appropriate confluency.

-

Treatment: Treat cells with this compound (e.g., 10 µM and 50 µM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green).

-

Nuclear Staining: Counterstain the nuclei with DAPI (blue).

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Nuclear translocation of Nrf2 is identified by the co-localization of the green (Nrf2) and blue (DAPI) signals.

Regulation of Lipid Metabolism and Anti-Obesity Effects

This compound has demonstrated significant anti-obesity activity by modulating the gene network related to lipid metabolism in both adipocytes and hepatocytes.[8]

Molecular Mechanism in Lipid Regulation

This compound's anti-obesity effect stems from a dual action:

-

Downregulation of Lipogenesis: It significantly suppresses the expression of key lipogenic transcription factors and enzymes, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FASN), and Acetyl-CoA Carboxylase-1 (ACC1).[2][8] This leads to a decreased synthesis of fatty acids and triglycerides.

-

Upregulation of Lipolysis and Energy Expenditure: this compound increases the expression of genes involved in lipid breakdown and energy use, such as Hormone-Sensitive Lipase (HSL), PPARα, Uncoupling Protein 2 (UCP2), and Adiponectin.[2][8]

The net result is a dose-dependent reduction in intracellular triglyceride (TG) accumulation.[8]

Quantitative Data: Effects on TG Content and Gene Expression

The following data was obtained from in vitro studies using 3T3-L1 adipocytes and HepG2 hepatocytes treated with this compound.

Table 1: Triglyceride (TG) Suppression

| Cell Line | This compound (10 µg/mL) | This compound (15 µg/mL) | This compound (20 µg/mL) |

| 3T3-L1 Adipocytes | 52.7% | 53.8% | 57.4% |

| HepG2 Hepatocytes | 25.2% | 34.1% | 27.4% |

| Source: Nugara et al. (2014).[8] |

Table 2: Gene Expression Modulation (at 20 µg/mL this compound)

| Gene | Cell Line | Expression Change |

| Lipogenesis Genes | ||

| SREBP-1c | 3T3-L1 | ↓ 18.0% |

| SREBP-1c | HepG2 | ↓ 72.3% |

| FASN | 3T3-L1 | ↓ 36.1% |

| FASN | HepG2 | ↓ 62.9% |

| ACC1 | 3T3-L1 | ↓ 38.2% |

| ACC1 | HepG2 | ↓ 38.8% |

| Lipolysis/Energy Genes | ||

| HSL | 3T3-L1 | ↑ 15.1% |

| UCP2 | 3T3-L1 | ↑ 77.5% |

| Source: Nugara et al. (2014).[2][8] |

Experimental Protocol: In Vitro Adipogenesis and TG Measurement

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation is induced using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treatment: During differentiation, cells are treated with various concentrations of this compound (10, 15, 20 µg/mL) or vehicle control.

-

Oil Red O Staining: After full differentiation (approx. 8-10 days), cells are fixed and stained with Oil Red O solution to visualize lipid droplets.

-

Triglyceride Quantification: To quantify TG content, the stained lipid droplets are eluted with isopropanol, and the absorbance of the eluate is measured spectrophotometrically at a specific wavelength (e.g., 510 nm).

-

Gene Expression Analysis: Total RNA is extracted from this compound-treated and control cells. Gene expression levels of SREBP-1c, FASN, ACC1, HSL, etc., are quantified using real-time quantitative PCR (RT-qPCR).

Inhibition of Osteoclastogenesis

This compound has been found to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. This suggests its potential for treating diseases characterized by excessive bone loss, such as osteoporosis.[3]

Molecular Mechanism

The primary mechanism involves the inhibition of signaling pathways crucial for osteoclast differentiation. This compound has been shown to suppress the MAPK pathway and inhibit the Ca²⁺-calcineurin-NFATc1 signaling cascade.[3][4] NFATc1 is a master transcription factor for osteoclastogenesis. By blocking its activation, which is dependent on calcium signaling, this compound effectively prevents the formation of mature osteoclasts.[3]

Experimental Protocol: Osteoclast Differentiation Assay

-

Cell Culture: Bone marrow-derived macrophages (BMMs) are harvested and cultured in the presence of M-CSF to generate osteoclast precursors.

-

Differentiation and Treatment: Precursors are then cultured with RANKL (a key cytokine for osteoclastogenesis) and M-CSF, along with various concentrations of this compound or vehicle control.

-

TRAP Staining: After several days (e.g., 5-7 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts. The area of TRAP-positive cells can also be quantified to assess the extent of differentiation.

Conclusion

This compound is a multi-functional natural compound with a complex and therapeutically relevant mechanism of action. Its high selectivity for BChE inhibition positions it as a strong candidate for Alzheimer's disease research.[1] Concurrently, its ability to modulate fundamental cellular processes—suppressing inflammation via NF-κB/MAPK inhibition, combating oxidative stress through Nrf2 activation, regulating lipid metabolism, and inhibiting osteoclastogenesis—highlights its potential as a lead compound for developing novel treatments for a wide spectrum of disorders, including inflammatory diseases, obesity, and osteoporosis.[2][3][6] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 13161-75-6 | Benchchem [benchchem.com]

- 5. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea | AVESİS [avesis.gazi.edu.tr]

- 6. mdpi.com [mdpi.com]

- 7. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]

Pteryxin's Role in Cellular Signaling: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Pteryxin, a coumarin compound found in the roots of plants from the Peucedanum genus, has emerged as a molecule of significant interest in cellular signaling research. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and anti-obesity effects, this compound's therapeutic potential is increasingly being explored. This technical guide provides a comprehensive overview of this compound's known roles in key cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Modulation of Inflammatory Signaling: The MAPK/NF-κB Axis

A primary mechanism through which this compound exerts its potent anti-inflammatory effects is by dampening the MAPK/NF-κB signaling cascade. This pathway is a cornerstone of the cellular inflammatory response, and its modulation by this compound has been observed in various experimental models.

In studies involving lipopolysaccharide (LPS)-induced acute lung injury in mice, pretreatment with this compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] This effect is attributed to this compound's ability to suppress the upregulation of proteins involved in the MAPK/NF-κB signaling pathway.[1] Molecular docking analyses further suggest that this compound can directly bind to key proteins within this pathway, including MAPK and NF-κB, potentially interfering with their function.[1]

Similar effects have been observed in in vitro studies using RAW264.7 macrophage cells. This compound treatment in these cells leads to a significant downregulation of NF-κB/MAPK activation, which in turn suppresses the secretion of inflammatory factors.[2] This inhibition of the NF-κB/MAPK signaling also plays a crucial role in preventing the activation of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response.[2]

Signaling Pathway Diagram:

Activation of the Nrf2/ARE Antioxidant Pathway

This compound also demonstrates significant cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

In mouse insulinoma MIN6 cells, this compound treatment has been shown to promote the translocation of Nrf2 from the cytoplasm to the nucleus.[3] This nuclear translocation leads to the enhanced expression of antioxidant genes located in the ARE region, including Heme Oxygenase-1 (HO-1), Glutamate-cysteine ligase catalytic subunit (GCLC), and Thioredoxin reductase 1 (Trxr1).[3] The upregulation of these genes results in increased levels of their corresponding antioxidant enzymes, thereby protecting the cells from oxidative stress.[3]

Furthermore, this compound has been observed to increase the expression of the anti-apoptotic gene Bcl-xL and its upstream regulator Akt, suggesting a role in promoting cell survival under stressful conditions.[3]

Signaling Pathway Diagram:

Influence on Adipogenesis and Lipid Metabolism

This compound has demonstrated anti-obesity activity by modulating the gene network associated with adipogenesis and lipid metabolism. In vitro studies using 3T3-L1 preadipocytes and HepG2 hepatocytes have shown that this compound can dose-dependently suppress the accumulation of triacylglycerol (TG).[4]

This effect is achieved through the downregulation of key adipogenic and lipogenic genes, including sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FASN), and acetyl-CoA carboxylase-1 (ACC1).[4] Concurrently, this compound upregulates genes involved in lipolysis and energy expenditure, such as hormone-sensitive lipase (HSL) and uncoupling protein 2 (UCP2).[4]

Role in Apoptosis

The involvement of this compound in apoptosis, or programmed cell death, is an area of growing interest. As mentioned earlier, this compound treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-xL.[3] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of the intrinsic apoptotic pathway. By upregulating Bcl-xL, this compound may shift the balance towards cell survival.

Further research is needed to fully elucidate the detailed mechanism of this compound's action on the apoptotic cascade, including its potential effects on the activation of initiator and executioner caspases.

Logical Relationship Diagram:

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound's effects.

Table 1: Effect of this compound on Triacylglycerol (TG) Content and Gene Expression in 3T3-L1 Adipocytes and HepG2 Hepatocytes [4]

| Cell Line | Treatment (this compound) | TG Content Suppression (%) | SREBP-1c Downregulation (%) | FASN Downregulation (%) | ACC1 Downregulation (%) |

| 3T3-L1 | 10 µg/mL | 52.7 | 18.0 | 36.1 | 38.2 |

| 15 µg/mL | 53.8 | - | - | - | |

| 20 µg/mL | 57.4 | - | - | - | |

| HepG2 | 10 µg/mL | 25.2 | 72.3 | 62.9 | 38.8 |

| 15 µg/mL | 34.1 | - | - | - | |

| 20 µg/mL | 27.4 | - | - | - |

Table 2: Effect of this compound on Gene Expression in 3T3-L1 Adipocytes [4]

| Gene | Function | Effect of this compound | Fold Change (%) |

| MEST | Adipocyte size marker | Downregulation | 42.8 |

| HSL | Lipolysis | Upregulation | 15.1 |

| UCP2 | Energy expenditure | Upregulation | 77.5 |

| Adiponectin | Adipokine | Upregulation | 76.3 |

Table 3: Effect of this compound on Inflammatory Cytokine Levels in LPS-Induced Acute Lung Injury in Mice [1]

| Cytokine | Effect of this compound |

| TNF-α | Significant reduction |

| IL-6 | Significant reduction |

| IL-1β | Significant reduction |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For precise, step-by-step protocols, it is recommended to consult the original research articles.

Cell Culture and Treatments

-

Cell Lines: RAW264.7 (murine macrophage), MIN6 (murine insulinoma), 3T3-L1 (murine preadipocyte), HepG2 (human hepatocyte).

-

This compound Preparation: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in cell culture medium.

-

LPS Stimulation: To induce an inflammatory response, cells are often treated with lipopolysaccharide (LPS) at a concentration of around 1 µg/mL.

Western Blotting

Western blotting is a key technique used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed using a RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay or a similar method.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-p38, p-JNK, p-ERK, IκB-α, NF-κB p65, Nrf2, HO-1, Akt, Bcl-xL), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram:

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the messenger RNA (mRNA) expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from cells using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., HO-1, GCLC, Trxr1, SREBP-1c, FASN, ACC1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of secreted proteins, such as cytokines, in cell culture supernatants or biological fluids.

-

Sample Collection: Cell culture supernatants or other biological samples are collected.

-

ELISA Procedure: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions. This typically involves capturing the target protein with a specific antibody, followed by detection with a labeled secondary antibody.

-

Quantification: The concentration of the target protein is determined by comparing the absorbance of the sample to a standard curve.

Future Directions

The existing research provides a strong foundation for understanding the multifaceted role of this compound in cellular signaling. However, several areas warrant further investigation to fully harness its therapeutic potential:

-

Elucidation of Direct Molecular Targets: While molecular docking studies suggest direct interactions, further biochemical and biophysical assays are needed to confirm and characterize the direct binding of this compound to its target proteins.

-

In-depth Mechanistic Studies: A more detailed understanding of the upstream and downstream effectors in the signaling pathways modulated by this compound is required.

-

Pharmacokinetics and In Vivo Efficacy: Comprehensive pharmacokinetic studies and evaluation of this compound's efficacy in a broader range of preclinical disease models are essential for its translation into clinical applications.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogs could lead to the development of more potent and selective modulators of specific signaling pathways.

References

- 1. A computational workflow for assessing drug effects on temporal signaling dynamics reveals robustness in stimulus-specific NFκB signaling | PLOS Computational Biology [journals.plos.org]

- 2. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation inactivation of endothelial nitric oxide synthesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAVEN: compound mechanism of action analysis and visualisation using transcriptomics and compound structure data in R/Shiny - PMC [pmc.ncbi.nlm.nih.gov]

Pteryxin Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Pteryxin's Biological Activities and the Molecular Mechanisms Underpinning its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring angular-type khellactone coumarin, has emerged as a promising scaffold in drug discovery. Exhibiting a range of biological activities, including cytoprotective and anti-obesity effects, this compound's therapeutic potential is primarily attributed to its influence on key cellular signaling pathways. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, with a focus on its known biological targets. This document summarizes the quantitative data on this compound's bioactivity, details the experimental protocols for its evaluation, and visualizes the associated signaling pathways to facilitate further research and development.

Quantitative Biological Activity of this compound

While comprehensive SAR data on a wide range of this compound analogs is not extensively available in the public domain, the biological activity of this compound itself has been quantified in several key assays. This data provides a baseline for future analog development and optimization.

| Biological Activity | Cell Line | Assay | Concentration/Dosage | Observed Effect | Citation |

| Anti-adipogenesis | 3T3-L1 preadipocytes | Triglyceride Content | 10, 15, and 20 μg/mL | Dose-dependent suppression of triglyceride content by 52.7%, 53.8%, and 57.4%, respectively. | [1] |

| Anti-adipogenesis | HepG2 hepatocytes | Triglyceride Content | 10, 15, and 20 μg/mL | Dose-dependent suppression of triglyceride content by 25.2%, 34.1%, and 27.4%, respectively. | [1] |

| Nrf2 Activation | RAW264.7 macrophages | Nrf2-ARE Reporter Assay | Not specified | This compound was identified as the active compound responsible for the highest Nrf2 activity in an extract of Peucedanum japonicum leaves. | [2][3] |

| Cytotoxicity | MIN6 insulinoma cells | MTT Assay | 2 μM, 10 μM, and 50 μM | No cytotoxicity observed at these concentrations. | |

| HO-1 Expression | RAW264.7 macrophages | Western Blot | 25–100 μM | Concentration-dependent increase in heme oxygenase-1 (HO-1) protein expression. | [2] |

Structure-Activity Relationship (SAR) Insights

A comprehensive quantitative SAR for a series of this compound analogs is not yet established in the literature. However, based on the known activity of this compound and general knowledge of coumarin SAR, several features can be highlighted as potentially crucial for its biological effects.

The electrophilic nature of the α,β-unsaturated carbonyl system in the coumarin core is suggested to be important for its Nrf2-activating properties.[2][3] This electrophilicity can facilitate a Michael addition reaction with cysteine residues on the Keap1 protein, leading to the dissociation of Nrf2 and its subsequent translocation to the nucleus.[2][3] The substituted acyl groups on the this compound molecule are also thought to contribute to this electrophilicity and, consequently, its Nrf2-activating potential.[2][3]

Further SAR studies would require the synthesis and biological evaluation of a library of this compound analogs with systematic modifications to the coumarin core, the angular pyran ring, and the ester side chains. Key modifications could include:

-

Alterations to the substituents on the aromatic ring to modulate electronic properties.

-

Modification of the ester groups at the C-3' and C-4' positions to investigate the impact of steric bulk and lipophilicity.

-

Saturation of the α,β-unsaturated bond in the coumarin core to confirm its role in Nrf2 activation.

Signaling Pathways and Experimental Workflows

Nrf2/ARE Signaling Pathway

This compound exerts its cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, with its electrophilic centers, is believed to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), leading to their transcription.

Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.

Anti-Adipogenesis Signaling

This compound has been shown to suppress adipogenesis in a dose-dependent manner.[1][4][5] At lower concentrations (20 μg/mL), it primarily downregulates key lipogenic genes, thereby inhibiting fatty acid synthesis in the later stages of adipocyte formation.[4][5] At higher concentrations (50 μg/mL), this compound exerts a more profound effect by downregulating a broader range of adipogenesis-related genes and increasing lipolytic activity.[4][5] This is achieved through the modulation of several signaling pathways, including the TGF-β/Smad3 and MAPK pathways.[4][5] this compound also influences the phosphorylation of ERK1/2 and AMPK.[4][5]

Caption: Overview of signaling pathways modulated by this compound in anti-adipogenesis.

Experimental Protocols

Nrf2/ARE Luciferase Reporter Assay

This protocol is designed to quantify the activation of the Nrf2/ARE signaling pathway in response to this compound treatment.

Materials:

-

AREc32 cells (stable human mammary MCF-7-derived reporter cell line)

-

96-well plates

-

This compound stock solution

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Luciferase lysis buffer

-

Luciferase reporter substrate

-

Luminometer

Procedure:

-

Cell Seeding: Seed AREc32 cells into 96-well plates at a density of 1.2 x 10⁴ cells per well.

-

Incubation: Incubate the cells for 24 hours to allow for attachment.

-

Treatment: Discard the medium and add 100 μL of medium containing various concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for another 24 hours.

-

Cell Lysis: Discard the medium and wash the cells with PBS. Add 20 μL of luciferase lysis buffer to each well.

-

Freeze-Thaw Cycle: Perform a freeze-thaw cycle to ensure complete cell lysis.

-

Luminescence Measurement: Transfer the cell lysate to a white 96-well plate. Add 100 μL of a luciferase reporter substrate to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: Compare the level of luciferase activity for each treatment to the basal level of luciferase activity in the control cells and express the results as a fold increase.

Adipogenesis Assay in 3T3-L1 Cells

This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's inhibitory effects.

Materials:

-

3T3-L1 preadipocyte cell line

-

96-well plates

-

This compound stock solution

-

DMEM with 10% calf serum (Growth Medium)

-

DMEM with 10% fetal bovine serum (FBS)

-

Adipogenesis induction cocktail:

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

-

Oil Red O staining solution

-

Dye extraction solution

Procedure:

-

Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in a 96-well plate at a density of 3 x 10⁴ cells/well in Growth Medium. Grow the cells to confluency.

-

Post-Confluence Maintenance: Two days after reaching confluence (Day 0), replace the medium with fresh Growth Medium.

-

Induction of Adipogenesis: On Day 2, replace the medium with DMEM containing 10% FBS and the adipogenesis induction cocktail (IBMX, dexamethasone, and insulin). For the experimental groups, add various concentrations of this compound to this medium.

-

Insulin Maintenance: On Day 5, replace the medium with DMEM containing 10% FBS and insulin. Continue to include this compound in the experimental wells.

-

Maintenance: From Day 7 onwards, replace the medium with fresh DMEM containing 10% FBS every two days. Continue to include this compound.

-

Oil Red O Staining (Day 10-14):

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for at least 20 minutes.

-

Wash with water until the water is clear.

-

-

Quantification:

-

Visually inspect the cells under a microscope for lipid droplet formation.

-

For quantitative analysis, add a dye extraction solution to each well and incubate for 15-30 minutes with gentle mixing.

-

Read the absorbance of the extracted dye at 490-520 nm using a plate reader.

-

Conclusion

This compound represents a valuable natural product scaffold for the development of novel therapeutics, particularly in the areas of metabolic disorders and diseases associated with oxidative stress. The current body of research has established its ability to modulate the Nrf2/ARE and adipogenesis signaling pathways. While the quantitative structure-activity relationship for a broad range of this compound analogs remains to be fully elucidated, the existing data and the experimental protocols outlined in this guide provide a solid foundation for future drug discovery and development efforts. The synthesis and evaluation of a focused library of this compound derivatives are warranted to unlock the full therapeutic potential of this promising coumarin.

References

- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plu.mx [plu.mx]

- 5. researchgate.net [researchgate.net]

In Vitro Biological Activities of Pteryxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteryxin is a coumarin compound found in Peucedanum japonicum Thunb, a plant with traditional medicinal uses. In recent years, in vitro studies have begun to elucidate the biological activities of this compound, revealing its potential as a modulator of key cellular pathways involved in metabolic and cytoprotective processes. This technical guide provides an in-depth overview of the current scientific literature on the in vitro biological activities of this compound, with a focus on its anti-obesity and antioxidant effects. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound.

Quantitative Data on In Vitro Biological Activities

The following tables summarize the quantitative data from in vitro studies on this compound. It is important to note that at the time of this review, specific IC50 or EC50 values for the biological activities of this compound have not been reported in the literature. The available data is presented as percentage changes in response to treatment with this compound at various concentrations.

Table 1: Anti-Obesity Activity of this compound in 3T3-L1 Adipocytes and HepG2 Hepatocytes

| Cell Line | Parameter | Concentration of this compound | Result | Reference |

| 3T3-L1 Adipocytes | Triglyceride (TG) Content | 10 µg/mL | ↓ 52.7% | [1] |

| 15 µg/mL | ↓ 53.8% | [1] | ||

| 20 µg/mL | ↓ 57.4% | [1] | ||

| SREBP-1c Gene Expression | 20 µg/mL | ↓ 18% | [1] | |

| FASN Gene Expression | 20 µg/mL | ↓ 36.1% | [1] | |

| ACC1 Gene Expression | 20 µg/mL | ↓ 38.2% | [1] | |

| MEST Gene Expression | 20 µg/mL | ↓ 42.8% | [1] | |

| Hormone-Sensitive Lipase Gene Expression | 20 µg/mL | ↑ 15.1% | [1] | |

| Uncoupling Protein 2 Gene Expression | 20 µg/mL | ↑ 77.5% | [1] | |

| Adiponectin Gene Expression | 20 µg/mL | ↑ 76.3% | [1] | |

| HepG2 Hepatocytes | Triglyceride (TG) Content | 10 µg/mL | ↓ 25.2% | [1] |

| 15 µg/mL | ↓ 34.1% | [1] | ||

| 20 µg/mL | ↓ 27.4% | [1] | ||

| SREBP-1c Gene Expression | 20 µg/mL | ↓ 72.3% | [1] | |

| FASN Gene Expression | 20 µg/mL | ↓ 62.9% | [1] | |

| ACC1 Gene Expression | 20 µg/mL | ↓ 38.8% | [1] |

SREBP-1c: Sterol regulatory element-binding protein-1c; FASN: Fatty acid synthase; ACC1: Acetyl-CoA carboxylase 1; MEST: Mesoderm specific transcript

Table 2: Cytoprotective and Antioxidant Activity of this compound in MIN6 Insulinoma Cells

| Cell Line | Parameter | Concentration of this compound | Result | Reference |

| MIN6 Cells | Cell Viability | 2 µM, 10 µM, 50 µM | No significant cytotoxicity | [2] |

| Nrf2 Nuclear Translocation | 10 µM, 50 µM | Increased | [2][3] | |

| HO-1 Gene and Protein Expression | Dose-dependent increase | Increased | [2] | |

| GCLC Gene and Protein Expression | Dose-dependent increase | Increased | [2] | |

| Trxr1 Gene and Protein Expression | Dose-dependent increase | Increased | [2] | |

| SOD1 Gene and Protein Expression | Dose-dependent increase | Increased | [2][3] | |

| Nrf2-ARE Signaling Activity (in RAW264.7 cells) | 25-100 µM | Significant induction | [4] |

Nrf2: Nuclear factor erythroid 2-related factor 2; ARE: Antioxidant response element; HO-1: Heme oxygenase-1; GCLC: Glutamate-cysteine ligase catalytic subunit; Trxr1: Thioredoxin reductase 1; SOD1: Superoxide dismutase 1

Experimental Protocols

3T3-L1 Preadipocyte Differentiation and Triglyceride Content Assay

Objective: To induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and quantify the effect of this compound on intracellular triglyceride accumulation.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum (Growth Medium)

-

Differentiation Medium I (DM-I): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Differentiation Medium II (DM-II): DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Triglyceride quantification kit

-

Cell lysis buffer

-

Spectrophotometer

Protocol:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in 24-well plates at a density that allows them to reach confluence.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with DM-I.

-

This compound Treatment: On Day 0, add this compound at desired concentrations (e.g., 10, 15, 20 µg/mL) to the DM-I. Include a vehicle control (DMSO).

-

Medium Change: On Day 2, replace the medium with DM-II containing the respective concentrations of this compound.

-

Maintenance: From Day 4 onwards, replace the medium every two days with fresh DM-II containing this compound.

-

Triglyceride Quantification: On Day 8, wash the cells with PBS and lyse them.

-

Assay: Determine the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the triglyceride levels to the total protein content of the cell lysate and express the results as a percentage of the vehicle-treated control.

Nrf2 Nuclear Translocation Assay by Immunofluorescence

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus in MIN6 cells upon treatment with this compound.

Materials:

-

MIN6 cells

-

DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

-

This compound stock solution (dissolved in DMSO)

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-Nrf2

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed MIN6 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at desired concentrations (e.g., 10 µM, 50 µM) for a specified time (e.g., 1 hour). Include a vehicle control.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.

-

Analysis: Capture images and quantify the nuclear fluorescence intensity of Nrf2 relative to the cytoplasmic fluorescence.

Western Blot for Nrf2 Pathway Proteins (Nrf2, HO-1)

Objective: To determine the effect of this compound on the protein expression levels of Nrf2 and its downstream target, HO-1, in MIN6 cells.

Materials:

-

MIN6 cells

-

This compound stock solution (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Seed MIN6 cells in 6-well plates, grow to 80-90% confluence, and treat with this compound at desired concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and apply the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the expression of target proteins to the loading control (β-actin).

Signaling Pathways and Mechanisms of Action

Nrf2/ARE Signaling Pathway Activation

This compound has been shown to be a potent activator of the Nrf2/ARE signaling pathway, which is a primary cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound is proposed to interact with the Keap1-Nrf2 complex, leading to the dissociation of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), thioredoxin reductase 1 (Trxr1), and superoxide dismutase 1 (SOD1), thereby enhancing the cell's capacity to counteract oxidative stress.

Regulation of Adipogenesis and Lipogenesis

This compound exerts anti-obesity effects by modulating the expression of key genes involved in adipogenesis and lipogenesis in both adipocytes and hepatocytes.

The mechanism of this compound's anti-obesity effects involves the downregulation of key lipogenic transcription factors and enzymes. This compound has been shown to decrease the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis. This, in turn, leads to the reduced expression of its downstream targets, Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1). Additionally, this compound downregulates Mesoderm Specific Transcript (MEST), a marker of adipocyte size. Concurrently, this compound upregulates genes involved in lipid catabolism and energy expenditure, such as Hormone-Sensitive Lipase, which is crucial for lipolysis, and Uncoupling Protein 2 (UCP2), which is involved in thermogenesis. This compound also increases the expression of adiponectin, an adipokine that enhances insulin sensitivity. The net effect of these changes is a reduction in triglyceride accumulation in both adipocytes and hepatocytes.

Conclusion

The in vitro evidence presented in this technical guide highlights the potential of this compound as a bioactive compound with significant anti-obesity and cytoprotective properties. Its ability to modulate the Nrf2/ARE and adipogenesis signaling pathways provides a strong basis for its observed effects on lipid metabolism and cellular antioxidant defenses. For researchers and drug development professionals, this compound represents a promising natural product for further investigation. Future studies should focus on elucidating the precise molecular targets of this compound, determining its IC50 and EC50 values for various biological activities, and evaluating its efficacy and safety in preclinical in vivo models. Such research will be crucial in fully assessing the therapeutic potential of this compound for metabolic disorders and conditions associated with oxidative stress.

References

- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Pteryxin's Modulation of Gene Expression: A Technical Guide for Researchers

Introduction

Pteryxin, a coumarin compound isolated from plants such as Peucedanum japonicum Thunb, is emerging as a significant bioactive molecule with a diverse range of effects on cellular processes.[1][2] Primarily recognized for its anti-obesity, antioxidant, and anti-inflammatory properties, the therapeutic potential of this compound is rooted in its ability to modulate complex gene expression networks.[1][3][4] This technical guide provides an in-depth examination of this compound's effects on gene expression, tailored for researchers, scientists, and professionals in drug development. It consolidates quantitative data, details experimental methodologies, and visualizes the core signaling pathways influenced by this compound.

Anti-Obesity Effects via Modulation of Adipogenic Gene Networks

This compound has demonstrated significant anti-obesity activity by regulating genes involved in lipid metabolism, adipogenesis, and energy expenditure.[1][2] Studies in 3T3-L1 adipocytes and HepG2 hepatocytes show that this compound can suppress triacylglycerol (TG) accumulation by altering the expression of key lipogenic and lipolytic genes.[1][2]

Signaling Pathway: Regulation of Lipid Metabolism

This compound's mechanism involves the downregulation of master regulators of lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and their downstream targets. Concurrently, it upregulates genes associated with fatty acid oxidation and energy use.

Caption: this compound's regulation of lipid metabolism genes.

Quantitative Data: Gene Expression Changes in Lipid Metabolism

The following table summarizes the dose-dependent effects of this compound on key genes involved in lipid metabolism in 3T3-L1 adipocytes and HepG2 hepatocytes.[1][2]

| Gene | Cell Line | This compound (20 µg/mL) Effect | Change (%) | P-value | Citation |

| Lipogenic Genes | |||||

| SREBP-1c | 3T3-L1 | Downregulation | -18.0% | < 0.05 | [2] |

| SREBP-1c | HepG2 | Downregulation | -72.3% | < 0.05 | [1] |

| FASN | 3T3-L1 | Downregulation | -36.1% | > 0.05 | [2] |

| FASN | HepG2 | Downregulation | -62.9% | < 0.05 | [1] |

| ACC1 | 3T3-L1 | Downregulation | -38.2% | < 0.05 | [2] |

| ACC1 | HepG2 | Downregulation | -38.8% | < 0.05 | [1] |

| MEST | 3T3-L1 | Downregulation | -42.8% | < 0.05 | [1][2] |

| Lipolytic & Energy Expenditure Genes | |||||

| HSL | 3T3-L1 | Upregulation | +15.1% | < 0.05 | [1][2] |

| PPARα | 3T3-L1/HepG2 | Upregulation | Not specified | Not specified | [2] |

| UCP2 | 3T3-L1 | Upregulation | +77.5% | < 0.05 | [1][2] |

| Adiponectin | 3T3-L1 | Upregulation | +76.3% | > 0.05 | [1][2] |

Experimental Protocol: In Vitro Adipogenesis Assay

1. Cell Culture and Differentiation:

-

Cell Lines: 3T3-L1 preadipocytes and HepG2 hepatocytes.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation (3T3-L1): Two days post-confluence, differentiation is induced using DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.[2]

2. This compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., ethanol).

-

Differentiated 3T3-L1 adipocytes or cultured HepG2 cells are treated with varying concentrations of this compound (e.g., 10, 15, and 20 µg/mL) for a specified duration (e.g., 12 hours for HepG2, or from day 2 to day 6 of differentiation for 3T3-L1).[1][2]

3. Gene Expression Analysis (qRT-PCR):

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Quantitative PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to measure the amplification of target genes.

-

Normalization: Gene expression levels are normalized to a stable housekeeping gene (e.g., β-actin).

-

Quantification: The relative expression is calculated using the 2-ΔΔCt method.[5]

Cytoprotective Effects via Nrf2/ARE Pathway Activation

This compound acts as a potent activator of the Nuclear factor-erythroid-2-related factor (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[3][6] This activation leads to the upregulation of a suite of antioxidant and cytoprotective genes.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound disrupts this interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of target genes.[3]

Caption: this compound-induced activation of the Nrf2/ARE pathway.

Quantitative Data: Antioxidant Gene Expression in MIN6 Cells

This compound treatment enhances the expression of several antioxidant genes in mouse insulinoma MIN6 cells, providing a cytoprotective effect against oxidative stress.[3]

| Gene | This compound Effect (24h) | Fold Change (vs. Control) | P-value | Citation |

| HO-1 | Upregulation | ~4.5 | < 0.01 | [6] |

| GCLC | Upregulation | ~2.5 | < 0.01 | [6] |

| SOD1 | Upregulation | ~1.8 | < 0.05 | [6] |

| Trxr1 | Upregulation | ~2.2 | < 0.01 | [6] |

| Nqo1 | No significant effect | - | - | [3] |

| Gstp1 | No significant effect | - | - | [3] |

| Bcl-xL | Upregulation | ~2.0 | < 0.01 | [6] |

| Akt | Upregulation | ~1.6 | < 0.05 | [6] |

Experimental Protocol: Nrf2 Translocation and Gene Expression

1. Cell Culture and Treatment:

-

Cell Line: Mouse insulinoma MIN6 cells.[3]

-

Cells are cultured under standard conditions.

-

Treatment involves incubating cells with this compound at various concentrations (e.g., 10 µM, 50 µM) for a specified time (e.g., 24 hours).[3][6]

2. Immunofluorescence for Nrf2 Translocation:

-

Cells are grown on coverslips, treated with this compound, and then fixed (e.g., with 4% paraformaldehyde).

-

Cells are permeabilized (e.g., with 0.1% Triton X-100).

-

After blocking, cells are incubated with a primary antibody against Nrf2.

-

A fluorescently-labeled secondary antibody is used for detection.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope to visualize the localization of Nrf2 (cytoplasmic vs. nuclear).[3]

3. Western Blot for Protein Expression:

-

Cells are lysed and total protein is quantified.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and incubated with primary antibodies for target proteins (e.g., HO-1, GCLC, Nrf2, Keap1).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[4]

Anti-Inflammatory Effects via NF-κB and MAPK Signaling

This compound exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][7] This leads to a reduction in the expression and secretion of inflammatory mediators.

Signaling Pathway: Inhibition of NF-κB and MAPK

In response to inflammatory stimuli like Lipopolysaccharide (LPS), this compound intervenes at multiple points. It blocks the phosphorylation and activation of IKK, which prevents the degradation of IκB-α and subsequent nuclear translocation of the NF-κB p65 subunit.[4] It also suppresses the phosphorylation of MAPK family members (p38, ERK, JNK), further dampening the inflammatory gene expression program.[4]

Caption: this compound's inhibition of MAPK and NF-κB pathways.

Quantitative Data: Downregulation of Inflammatory Genes

This compound significantly suppresses the expression of pro-inflammatory genes and the production of their associated mediators in LPS-stimulated RAW 264.7 macrophages.[4]

| Gene/Protein | Effect of this compound | Measurement Method | Result | Citation |

| iNOS | Downregulation | Western Blot | Significant decrease in protein expression | [4] |

| COX-2 | Downregulation | Western Blot | Significant decrease in protein expression | [4] |

| TNF-α | Downregulation | ELISA | Significant decrease in secretion | [4] |

| IL-6 | Downregulation | ELISA | Significant decrease in secretion | [4] |

| NO | Downregulation | Griess Assay | Significant decrease in production | [4] |

| PGE2 | Downregulation | ELISA | Significant decrease in secretion | [4] |

| NLRP3 | Downregulation | Western Blot | Significant decrease in protein expression | [4] |

| Caspase-1 (p20) | Downregulation | Western Blot | Significant decrease in active form | [4] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay

1. Cell Culture and Stimulation:

-

Cell Line: RAW 264.7 macrophages.[4]

-

Cells are cultured in DMEM with 10% FBS.

-

Cells are pre-treated with this compound for a specified time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).[4]

2. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent, which serves as an indicator of NO production.[8]

-

Cytokines (TNF-α, IL-6) and PGE2: Levels of these mediators in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

3. Western Blot for Signaling Proteins:

-

Cell lysates are collected after shorter LPS stimulation times (e.g., 30-60 minutes) to assess the phosphorylation status of signaling proteins.

-

Western blotting is performed as described previously, using primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, IKK, and IκB-α, as well as for total protein levels of iNOS, COX-2, and NLRP3 inflammasome components.[4][7]

Workflow for Assessing Anti-Inflammatory Gene Expression

Caption: Experimental workflow for this compound's anti-inflammatory effects.

This compound is a multifaceted compound that exerts significant control over gene expression across several critical physiological pathways. Its ability to downregulate lipogenic genes highlights its potential as an anti-obesity agent. Its robust activation of the Nrf2/ARE pathway underscores its cytoprotective and antioxidant capabilities. Furthermore, its potent inhibition of the NF-κB and MAPK signaling cascades establishes it as a promising anti-inflammatory candidate. The detailed data and protocols provided in this guide offer a foundation for researchers to further explore the mechanisms of this compound and harness its therapeutic potential in developing novel treatments for metabolic, oxidative-stress-related, and inflammatory diseases.

References

- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound attenuates LPS-induced inflammatory responses and inhibits NLRP3 inflammasome activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Selection and Validation of Reference Genes for Quantitative Real-time PCR in Gentiana macrophylla [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Protective effect of this compound on LPS-induced acute lung injury via modulating MAPK/NF-κB pathway and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pteryxin: A Technical Guide on its Discovery, History, and Core Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteryxin, a khellactone-type coumarin, has emerged as a molecule of significant interest in biomedical research. Initially identified in the mid-20th century, recent investigations have unveiled its potent anti-obesity, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery and history of this compound, alongside a detailed exploration of its core biological activities. It summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes the intricate signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

This compound was first isolated from the roots of Pteryxia terebinthina var. terebinthina, a plant belonging to the Apiaceae family. While the full original articles are not widely accessible, references in subsequent literature point to its discovery in the late 1950s. The initial extractive studies and isolation of this compound were documented by Call and Fischer in 1958. The structural elucidation of this novel coumarin derivative was reported by Smith and colleagues in 1957.

For many years following its discovery, this compound remained a relatively obscure compound. However, with the advancement of phytochemistry and pharmacology, it has been rediscovered as a significant bioactive constituent in other plants, most notably Peucedanum japonicum Thunb (a perennial herb used in traditional medicine) and Mutellina purpurea. More recent scientific inquiry, particularly from 2014 onwards, has focused on elucidating the therapeutic potential of this compound, leading to the discovery of its effects on lipid metabolism, oxidative stress, and cholinesterase activity.

Core Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with the most extensively studied being its anti-obesity, antioxidant, and neuroprotective effects.

Anti-Obesity and Anti-Steatotic Effects

This compound has been shown to modulate key aspects of lipid metabolism, including adipogenesis (the formation of fat cells) and lipolysis (the breakdown of fats). In vitro studies using 3T3-L1 preadipocytes and HepG2 hepatocytes have demonstrated its ability to reduce lipid accumulation and regulate the expression of genes involved in these processes.

| Cell Line | Treatment | Concentration | Effect | Reference |

| 3T3-L1 Adipocytes | This compound | 10, 15, 20 µg/mL | Dose-dependent suppression of triacylglycerol (TG) content by 52.7%, 53.8%, and 57.4% respectively (P < 0.05) | [1] |

| This compound | 20 µg/mL | Down-regulation of SREBP-1c (18%), FASN (36.1%), ACC1 (38.2%), and MEST (42.8%) gene expression (P < 0.05) | [1] | |

| This compound | 20 µg/mL | Up-regulation of HSL (15.1%) and UCP2 (77.5%) gene expression (P < 0.05) | [1] | |

| HepG2 Hepatocytes | This compound | 10, 15, 20 µg/mL | Dose-dependent suppression of triacylglycerol (TG) content by 25.2%, 34.1%, and 27.4% respectively (P < 0.05) | [1] |

| This compound | 20 µg/mL | Down-regulation of SREBP-1c (72.3%), FASN (62.9%), and ACC1 (38.8%) gene expression (P < 0.05) | [1] |

Antioxidant Activity

This compound's antioxidant effects are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This leads to the upregulation of several antioxidant enzymes.

| Cell Line | Treatment | Concentration | Effect | Reference |

| RAW264.7 Macrophages | This compound | 25, 50, 100 µM | Dose-dependent induction of Nrf2-ARE signaling activity | [2] |

| This compound | 25, 50, 100 µM | Dose-dependent increase in nuclear Nrf2 protein expression | [2] | |

| This compound | 25, 50, 100 µM | Dose-dependent increase in HO-1 protein expression | [2] | |

| MIN6 Insulinoma Cells | This compound | 2, 50 µM | Upregulation of HO-1, GCLC, SOD1, Trxr1, Nqo1, and Gstp1 gene expression | [3] |

| This compound (with H₂O₂ treatment) | 1, 5, 10 µM | Increased expression of HO-1, GCLC, and Trxr1 proteins | [3] |

Neuroprotective Effects

This compound has been identified as a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease.

| Enzyme | Inhibitor | IC₅₀ Value | Reference |

| Butyrylcholinesterase (BChE) | This compound | 12.96 ± 0.70 µg/mL | |

| Galanthamine (reference) | 22.16 ± 0.91 µg/mL | ||

| Acetylcholinesterase (AChE) | This compound | > 100 µg/mL (9.30 ± 1.86% inhibition at 100 µg/mL) |

Detailed Experimental Protocols

3T3-L1 Adipogenesis Assay

This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's inhibitory effects.[4]

1. Cell Culture and Seeding:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in a 24-well or 96-well plate at a density that allows them to reach confluence.

2. Induction of Adipogenesis:

-

Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).

-

On Day 2, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).

-

From Day 4 onwards, replace the medium with fresh DMEM with 10% FBS every two days until Day 8-10.

3. This compound Treatment:

-

This compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) can be added at various stages:

-

Throughout differentiation: Add this compound with the differentiation media from Day 0 to Day 8.

-

Early stage: Add this compound only with differentiation medium I (Day 0-2).

-

Late stage: Add this compound from Day 4 to Day 8.

-

4. Oil Red O Staining for Lipid Accumulation:

-

On Day 8-10, wash the differentiated adipocytes with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

-

Wash thoroughly with water to remove excess stain.

5. Quantification:

-

For quantification, elute the Oil Red O stain from the cells with 100% isopropanol.

-

Measure the absorbance of the eluate at 490-520 nm using a microplate reader.

Nrf2-ARE Luciferase Reporter Assay

This protocol describes how to measure the activation of the Nrf2-ARE pathway by this compound using a luciferase reporter assay.[2][5]

1. Cell Culture and Transfection:

-

Culture RAW264.7 macrophages or a similar suitable cell line in DMEM with 10% FBS.

-

Seed the cells in a 96-well plate.

-

Co-transfect the cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

2. This compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 100 µM).

-

Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).

-

Incubate the cells for a further 12-24 hours.

3. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction relative to the vehicle control.

Western Blot Analysis for Nrf2 and HO-1

This protocol outlines the detection of changes in Nrf2 and HO-1 protein levels following this compound treatment.[2]

1. Cell Culture and Treatment:

-

Culture RAW264.7 or MIN6 cells and treat with this compound at desired concentrations and time points.

2. Protein Extraction:

-

For total protein, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Mechanisms of Action

Anti-Obesity Signaling Pathway

This compound exerts its anti-obesity effects by modulating a complex network of signaling pathways that control adipogenesis and lipogenesis. It downregulates the master regulators of adipogenesis, PPARγ and C/EBPα, and their downstream targets involved in fatty acid synthesis and triacylglycerol storage.

Caption: this compound's anti-obesity signaling cascade.

Antioxidant Signaling Pathway

The antioxidant activity of this compound is mediated by the Nrf2-ARE pathway. This compound is believed to interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.

References

- 1. Antiadipogenic and antiobesogenic effects of pterostilbene in 3T3-L1 preadipocyte models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of Pteryxin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of Pteryxin and its derivatives. This compound, a naturally occurring angular dihydropyranocoumarin, has garnered significant interest in the scientific community due to its diverse biological activities, including butyrylcholinesterase inhibition, anti-obesity effects, and cytoprotective properties through the activation of the Nrf2 signaling pathway. This document outlines plausible synthetic strategies for this compound's core structure and its derivatives, detailed experimental protocols based on available literature for analogous compounds, and a summary of relevant quantitative data.

Retrosynthetic Analysis and Synthetic Strategy

A complete total synthesis of this compound has not yet been reported in the scientific literature. However, based on the synthesis of structurally related angular dihydropyranocoumarins, a plausible retrosynthetic analysis can be proposed. The key challenge in the synthesis of this compound lies in the stereoselective construction of the dihydropyran ring fused to the coumarin core and the subsequent introduction of the specific ester side chains at positions C9 and C10.

A potential synthetic approach would involve the initial construction of a 7-hydroxycoumarin derivative, followed by the formation of the dihydropyran ring, and finally, the esterification of the hydroxyl groups.

Proposed Retrosynthetic Pathway for this compound:

Caption: Proposed retrosynthetic analysis for this compound.

Synthesis of the Angular Dihydropyranocoumarin Core

The synthesis of the angular dihydropyranocoumarin core is a critical step. Based on published methods for similar structures, a general multi-step synthesis can be outlined.

Experimental Workflow for the Synthesis of the Angular Dihydropyranocoumarin Core:

Caption: General experimental workflow for the synthesis of the angular dihydropyranocoumarin core.

Representative Experimental Protocols

The following protocols are adapted from the synthesis of analogous angular pyranocoumarin derivatives and represent a potential route to the core of this compound.

Protocol 2.1.1: Synthesis of 7-O-Prenylcoumarin

-

To a solution of 7-hydroxycoumarin (1.0 eq) in acetone, anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-